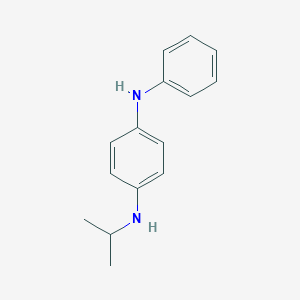

N-isopropyl-N'-phenyl-p-phenylenediamine

Description

This compound is the N-substituted diamine that is 1,4-phenylenediamine substituted at one N with an isopropyl group and at the other with a phenyl group. It has a role as an antioxidant and an allergen.

4-(Isopropylamino)diphenylamine, also known as IPPD, is a chemical compound commonly used as an antiozonant in rubbers, particularly those used for tires. It is also a known allergen. Sensitivity to this compound may be identified with a clinical patch test.

N-isopropyl-n'-phenyl-1,4-phenylenediamine is a Standardized Chemical Allergen. The physiologic effect of n-isopropyl-n'-phenyl-1,4-phenylenediamine is by means of Increased Histamine Release, and Cell-mediated Immunity.

Properties

IUPAC Name |

1-N-phenyl-4-N-propan-2-ylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12(2)16-14-8-10-15(11-9-14)17-13-6-4-3-5-7-13/h3-12,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBMGJOQLXMSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025485 | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-isopropyl-n'-phenyl-p-phenylenediamine appears as dark gray to black flakes or brown-black small chip-like solid with an aromatic odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Dark grey to black solid; [Hawley] Brown, grey, or dark purple to black solid; [CHEMINFO], DARK GREY-TO-BLACK FLAKES. | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

322 °F at 1 mmHg (NTP, 1992) | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

303 °F (NTP, 1992) | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in benzene and gasoline; insoluble in water., Insoluble water; soluble in aromatic solvents, Solubility in water: none | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 (NTP, 1992) - Denser than water; will sink, 1.04 @ 25 °C, 1.04 g/cm³ | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00343 mmHg at 194 °F (NTP, 1992), 0.0000711 [mmHg] | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark gray to black flakes | |

CAS No. |

101-72-4 | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antioxidant 4010NA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isopropylamino)diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Isopropylamino)diphenylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylethyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL-N'-PHENYL-1,4-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M7PSL4100 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

162 to 169 °F (NTP, 1992), 75 °C, 72-76 °C | |

| Record name | N-ISOPROPYL-N'-PHENYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20551 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-(ISOPROPYLAMINO)DIPHENYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5342 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-ISOPROPYL-N'-PHENYL-p-PHENYLENEDIAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1108 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely used antioxidant and antiozonant, primarily in the rubber industry. Beyond its industrial applications, IPPD exhibits a range of biological activities stemming from its chemical structure and metabolic products. This technical guide provides a comprehensive overview of the core mechanism of action of IPPD, focusing on its metabolic activation, induction of oxidative stress, interaction with cellular signaling pathways, and toxicological implications. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the biological effects of aromatic amines and their derivatives.

Antioxidant and Antiozonant Mechanism

The primary industrial application of IPPD is to protect rubber and other polymers from degradation by ozone and oxygen.[1] Its mechanism of action as an antiozonant is attributed to its low ionization potential, allowing it to react with ozone more readily than the polymer chains.[2] This reaction involves the formation of an aminoxyl radical (R₂N-O•) from IPPD and a hydroperoxyl radical (HOO•) from ozone. These reactive species can then be neutralized by other antioxidant stabilizers present in the material.[2]

Key Reactions:

-

IPPD + O₃ → [IPPD•⁺] + O₃•⁻

-

[IPPD•⁺] + O₃•⁻ → IPPD-N-O• + HOO•

This fundamental reactivity also underpins its antioxidant properties in biological systems, where it can scavenge free radicals. However, the metabolic activation of IPPD in biological systems leads to a more complex cascade of events.

Metabolic Activation and Formation of Quinone Imines

The biological activity and toxicity of IPPD are intrinsically linked to its metabolic activation into reactive intermediates. While direct evidence for the specific cytochrome P450 (CYP) isozymes responsible for IPPD metabolism is limited in the available literature, the metabolism of related aromatic amines often involves CYP-mediated oxidation.[3][4] However, one study on the parent compound, p-phenylenediamine (PPD), found no evidence of hepatic CYP-mediated N-hydroxylamine formation, with N-acetylation being the primary metabolic pathway in human hepatocytes.[5] It is plausible that the substituted nature of IPPD alters its metabolic fate compared to PPD.

The key metabolic transformation of IPPD is its oxidation to a quinone-diimine, which can then be hydrolyzed to a p-benzoquinone imine .[2] These quinone imines are highly reactive electrophiles.[6][7]

Core Mechanisms of Action and Cellular Effects

The biological effects of IPPD are primarily mediated by its reactive quinone imine metabolites, which can induce oxidative stress and covalently modify cellular macromolecules.

Induction of Oxidative Stress

IPPD and its metabolites can disrupt the cellular redox balance, leading to oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants.

A study on zebrafish embryos exposed to IPPD demonstrated a significant decrease in the enzymatic activities of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), along with reduced levels of glutathione (GSH).[1] Concurrently, there was an elevation in malondialdehyde (MDA) content, a marker of lipid peroxidation.[1] This indicates that IPPD exposure impairs the cellular antioxidant defense system, leading to oxidative damage to cellular components.

Quantitative Data on Oxidative Stress Markers in Zebrafish Larvae

| Parameter | Control | 0.0012 mg/L IPPD | 0.0120 mg/L IPPD | 0.1200 mg/L IPPD | Reference |

| SOD Activity (U/mg protein) | ~35 | ~30 | ~25 | ~20 | [1] |

| CAT Activity (U/mg protein) | ~2.5 | ~2.2 | ~1.8 | ~1.5 | [1] |

| GSH Content (µmol/g protein) | ~12 | ~10 | ~8 | ~6 | [1] |

| MDA Content (nmol/mg protein) | ~2.5 | ~3.5 | ~4.5 | ~5.5 | [1] |

| Note: Values are approximate based on graphical data from the source and asterisks indicate statistically significant differences from the control group. |

Covalent Adduct Formation

The electrophilic nature of IPPD-derived quinone imines allows them to react with nucleophilic residues on proteins and DNA, forming covalent adducts.[6][7] This adduction can alter the structure and function of these critical macromolecules, leading to cytotoxicity and genotoxicity.

-

Protein Adducts: Quinone imines can react with sulfhydryl groups of cysteine residues and amino groups of lysine residues in proteins.[8][9] This can lead to enzyme inactivation, disruption of protein-protein interactions, and the formation of protein aggregates.

-

DNA Adducts: Reaction with DNA bases can lead to the formation of DNA adducts, which may be mutagenic and contribute to carcinogenicity.[10]

Modulation of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[11] Under basal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. Electrophiles, such as quinone imines, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[12][13] This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and detoxification genes, including those encoding for antioxidant enzymes like SOD and catalase, and enzymes involved in glutathione synthesis.[13][14][15]

The activation of the Nrf2 pathway by IPPD-derived metabolites represents a cellular attempt to counteract the induced oxidative stress. However, prolonged or excessive activation of this pathway can also have pathological consequences.

Toxicological Implications

The metabolic activation and subsequent cellular interactions of IPPD lead to various toxicological outcomes.

Cytotoxicity

The induction of oxidative stress and formation of protein and DNA adducts can lead to cell death. The specific IC50 values for IPPD-induced cytotoxicity in mammalian cell lines are not extensively reported in the readily available literature, but studies on related p-phenylenediamine derivatives show dose-dependent cytotoxicity in various cell types.[10]

Genotoxicity and Mutagenicity

The formation of DNA adducts by IPPD metabolites raises concerns about its genotoxic and mutagenic potential. Studies on the parent compound, p-phenylenediamine (PPD), have shown it to be weakly mutagenic in the Ames test (Salmonella typhimurium strain TA98) with metabolic activation.[1][10] PPD has also been shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells and micronuclei in human lymphocytes in vitro.[1][10]

Allergic Contact Dermatitis

IPPD is a known sensitizer and a common cause of allergic contact dermatitis, particularly in occupational settings involving rubber products.[16] The mechanism involves the formation of a hapten-protein complex. The reactive quinone imine metabolite of IPPD acts as a hapten, binding to skin proteins to form an immunogenic conjugate. This complex is then recognized by the immune system, leading to a T-cell mediated delayed-type hypersensitivity reaction upon subsequent exposure.[16][17]

Endocrine Disruption

There is evidence to suggest that IPPD may act as an endocrine disruptor. A study in zebrafish embryos exposed to IPPD showed alterations in the expression of genes involved in the growth hormone/insulin-like growth factor (GH/IGF) and hypothalamic-pituitary-thyroid (HPT) axes.[1] This was accompanied by a significant decrease in thyroxine (T4) and 3,5,3'-triiodothyronine (T3) levels, indicating a disruption of the thyroid hormone system.[1] The precise mechanism by which IPPD interferes with these endocrine pathways requires further investigation but may involve interactions with hormone receptors or enzymes involved in hormone synthesis and metabolism.[18][19][20][21]

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the mechanism of action of IPPD.

In Vitro Antioxidant Activity Assays

Standard in vitro assays can be used to quantify the antioxidant capacity of IPPD.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the ferrous complex is monitored spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical cation is measured as a decrease in absorbance.

Zebrafish Embryotoxicity Assay

The zebrafish embryo model is a valuable tool for assessing the developmental toxicity and endocrine-disrupting effects of chemicals like IPPD.[22][23][24][25][26]

General Protocol Outline:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure developmental synchrony.

-

Exposure: Expose embryos to a range of IPPD concentrations (and a vehicle control) in multi-well plates. The exposure period typically lasts for several days post-fertilization (e.g., up to 120 hours).[22]

-

Endpoint Assessment: Monitor embryos daily for developmental endpoints such as mortality, hatching rate, heart rate, and morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).[22][25]

-

Molecular Analysis: At the end of the exposure period, larvae can be collected for molecular analyses, such as quantitative real-time PCR (qRT-PCR) to assess changes in gene expression related to endocrine pathways (e.g., GH/IGF and HPT axes) and oxidative stress responses (e.g., Nrf2 target genes).[1]

-

Biochemical Assays: Larval homogenates can be used for biochemical assays to measure antioxidant enzyme activities (SOD, CAT), GSH levels, and MDA content.[1]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.[2][6][17][27]

General Protocol Outline:

-

Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).[10][17]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[3][17]

-

Exposure: Expose the bacterial strains to various concentrations of IPPD on a minimal agar plate lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.[17]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect genotoxic damage in mammalian cells by identifying the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[1][28][29]

General Protocol Outline:

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO cells) and culture them to a desired confluency.[1][10]

-

Exposure: Treat the cells with various concentrations of IPPD, with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxicity.[29]

HPLC-MS/MS for Quantification of IPPD and Metabolites

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of IPPD and its metabolites in biological matrices.[16][30][31]

General Protocol Outline:

-

Sample Preparation: Extract IPPD and its metabolites from the biological matrix (e.g., plasma, urine, cell lysates) using liquid-liquid extraction or solid-phase extraction.[16]

-

Chromatographic Separation: Separate the analytes using a suitable HPLC column (e.g., C18) and mobile phase gradient.[31]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of the parent compound and its metabolites.[16][30]

-

Quantification: Use a stable isotope-labeled internal standard and a calibration curve to accurately quantify the concentrations of IPPD and its metabolites.

Conclusion

The mechanism of action of this compound is multifaceted, extending beyond its primary role as an antioxidant. Its metabolic activation to reactive quinone imines is a pivotal event that triggers a cascade of cellular responses, including oxidative stress, covalent modification of macromolecules, and modulation of key signaling pathways such as the Keap1-Nrf2 system. These molecular events underpin the observed toxicological effects of IPPD, including cytotoxicity, genotoxicity, allergic contact dermatitis, and potential endocrine disruption. A thorough understanding of these mechanisms is crucial for assessing the risks associated with IPPD exposure and for the development of safer alternatives. Further research is warranted to elucidate the specific enzymes involved in its metabolism and to obtain more comprehensive quantitative data on its effects in various biological systems.

References

- 1. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyinfo.com [microbiologyinfo.com]

- 3. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]

- 10. Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Cytochrome P450 Enzyme Induction and Inhibition in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

- 18. Endocrine Disrupting Chemicals: Effects on Endocrine Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endocrine-Disrupting Chemicals and Their Adverse Effects on the Endoplasmic Reticulum [mdpi.com]

- 20. Frontiers | The adverse role of endocrine disrupting chemicals in the reproductive system [frontiersin.org]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. Refinement of the zebrafish embryo developmental toxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Ames test - Wikipedia [en.wikipedia.org]

- 28. Studies on three structurally related phenylenediamines with the mouse micronucleus assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. scispace.com [scispace.com]

An In-depth Technical Guide to N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a compound of significant industrial importance, primarily utilized as an antioxidant and antiozonant in the rubber industry.

Chemical Structure and Identification

This compound, commonly abbreviated as IPPD, is an aromatic amine. Its structure features a central p-phenylenediamine core substituted with an isopropyl group on one nitrogen atom and a phenyl group on the other.

-

IUPAC Name: N-isopropyl-N'-phenylbenzene-1,4-diamine

-

Molecular Formula: C₁₅H₁₈N₂[3]

-

Molecular Weight: 226.32 g/mol [3]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of IPPD is presented in the table below. This data is crucial for understanding its behavior in various chemical and physical processes.

| Property | Value | References |

| Physical State | Purple-gray to black solid flakes or crystals. | [4] |

| Odor | Aromatic | [2] |

| Melting Point | 70-75 °C | [3] |

| Boiling Point | 366 °C | [5] |

| Density | 1.04 - 1.14 g/cm³ | [2][5] |

| Vapor Pressure | 0.000093 kPa at 50°C | [6] |

| Solubility | Soluble in oil, acetone, benzene, carbon tetrachloride, carbon disulfide, and ethanol. Sparingly soluble in gasoline. Insoluble in water. | [1][4][5] |

Synthesis of IPPD

Several synthetic routes to IPPD have been developed. One common and effective method is the alkylation of p-aminodiphenylamine with isopropyl bromide.

Experimental Protocol: Alkylation of p-Aminodiphenylamine

This protocol is based on the methodology described in patent RU2670975C1.

Materials:

-

p-Aminodiphenylamine

-

Isopropyl bromide

-

Potassium carbonate (crystalline)

-

Ethylene glycol

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-aminodiphenylamine, crystalline potassium carbonate, and ethylene glycol.

-

While stirring, add isopropyl bromide to the mixture. The molar ratio of p-aminodiphenylamine to isopropyl bromide to potassium carbonate should be approximately 1:4:1.[4]

-

Heat the reaction mixture to 90-91°C and maintain this temperature for 2-2.5 hours with continuous stirring.[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the precipitate of potassium bromide using a Büchner funnel and wash it with a small amount of ethylene glycol.

-

The filtrate, containing the crude IPPD, is then purified by vacuum distillation to yield the final product.

Synthesis Workflow for IPPD

Antioxidant and Antiozonant Properties

IPPD is a highly effective antioxidant and antiozonant, particularly for natural and synthetic rubbers. Its protective mechanism involves scavenging harmful free radicals and reacting with ozone before it can degrade the polymer chains.

The primary antioxidant action of IPPD is attributed to the hydrogen-donating ability of its secondary amine groups. It can terminate radical chain reactions by donating a hydrogen atom to a peroxy radical, thus forming a stable radical itself which does not propagate the chain reaction.

As an antiozonant, IPPD reacts with ozone at a much faster rate than the double bonds in rubber. This preferential reaction protects the rubber from ozone-induced cracking. The reaction proceeds through the formation of aminoxyl radicals and ultimately leads to the formation of various transformation products.

Antiozonant Action of IPPD

Analytical Methodologies

The quantification of IPPD in various matrices, especially in rubber formulations, is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for this analysis.

Experimental Protocol: HPLC Analysis of IPPD in Rubber

The following is a general workflow for the determination of IPPD in a rubber sample.

Materials and Equipment:

-

Rubber sample containing IPPD

-

Organic solvent for extraction (e.g., acetone, chloroform)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., methanol/water mixture)

-

IPPD standard for calibration

Procedure:

-

Sample Preparation: A known weight of the rubber sample is extracted with a suitable organic solvent to dissolve the IPPD. This may involve techniques like Soxhlet extraction or ultrasonication.

-

Filtration: The extract is filtered to remove any insoluble rubber particles.

-

HPLC Analysis: A specific volume of the filtered extract is injected into the HPLC system.

-

Separation: The components of the extract are separated on the C18 column using an appropriate mobile phase composition.

-

Detection: IPPD is detected by its UV absorbance at a specific wavelength.

-

Quantification: The concentration of IPPD in the sample is determined by comparing the peak area of the sample to a calibration curve prepared from standard solutions of IPPD.

Experimental Workflow for HPLC Analysis

Spectral Data

The following table summarizes the characteristic spectral data for IPPD, which is vital for its identification and structural elucidation.

| Spectral Data | Characteristic Peaks/Signals |

| UV-Vis | Data not explicitly found in the provided search results. Generally, aromatic amines exhibit strong absorption in the UV region. |

| Infrared (IR) | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-N stretching are expected. Specific peak positions were not detailed in the search results. |

| ¹H NMR | Signals corresponding to the isopropyl protons (a doublet and a septet), aromatic protons on both phenyl rings, and the N-H protons are expected. |

| ¹³C NMR | Signals for the isopropyl carbons, and the aromatic carbons of both the phenyl and p-phenylenediamine rings are expected. |

Note: While the types of expected signals are known, specific, high-resolution spectral data with peak assignments were not available in the initial search results. For detailed spectral analysis, it is recommended to consult specialized spectral databases or acquire experimental data.

Conclusion

This compound (IPPD) is a well-established and highly effective antioxidant and antiozonant. Its chemical structure, with its reactive secondary amine groups, is key to its protective functions in rubber and other polymeric materials. The synthesis and analytical methods described in this guide provide a foundation for researchers and professionals working with this important industrial chemical. Further research into its detailed reaction kinetics and the toxicological profiles of its degradation products remains an area of active interest.

References

- 1. welltechchem.com [welltechchem.com]

- 2. Buy IPPD Antioxidant; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]

- 3. Antioxidant IPPD: Benefits and Uses [chembroad.com]

- 4. Rubber Antioxidant IPPD (4010NA) [hisenchemical.com]

- 5. IPPD Antioxidant 4010NA|N-isopropyl-N`-phenylenediamine [tanyunchem.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to N-isopropyl-N'-phenyl-p-phenylenediamine (CAS 101-72-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a high-efficiency, versatile antioxidant and antiozonant primarily used in the rubber and plastics industries.[1][2][3] Classified as a p-phenylenediamine derivative, its primary function is to protect polymers from degradation caused by oxidation, ozone, heat, and light.[1][2] While its industrial applications are well-established, its toxicological profile, particularly as a potent skin sensitizer, and its environmental fate are of significant interest to researchers in toxicology and environmental science.[4][5] This guide provides a comprehensive technical overview of IPPD, including its chemical properties, applications, toxicological data, and relevant experimental methodologies, presented for a scientific audience.

Chemical and Physical Properties

IPPD is a solid substance that appears as purple to dark brown or black flakes or granules with an aromatic odor.[1][3][6] It is insoluble in water but soluble in various organic solvents such as oils, benzene, ethanol, and acetone.[1][3] The compound is known to discolor when exposed to air and sunlight, though this does not reportedly affect its antioxidant efficiency.[3][7]

Table 1: Physicochemical Properties of IPPD (CAS 101-72-4)

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][5] |

| CAS Number | 101-72-4 | [1][5] |

| Molecular Formula | C15H18N2 | [1][2][5] |

| Molecular Weight | 226.32 g/mol | [1][2][5] |

| Appearance | Purple to dark brown/black flakes or granules | [1][3][6][8] |

| Melting Point | 70-78 °C | [2][3][4][5] |

| Boiling Point | ~322 °C at 1 mm Hg | [3] |

| Density | 1.04 g/cm³ | [3][5] |

| Water Solubility | Insoluble | [1][3][9] |

| Organic Solubility | Soluble in oils, benzene, ethanol, acetone, etc. | [1][3] |

| Purity | ≥ 95% (Typical commercial grade) | [3][8] |

Synthesis and Mechanism of Action

Synthesis

The industrial synthesis of IPPD typically involves the reaction of aniline with isopropyl alcohol in the presence of an oxidizing agent and a catalyst, such as copper or iron.[2] Another described method involves the combination of N-vinyl-p-cinnamon and p-hydroxydiphenylamine with a primary amine in the presence of methanol.[3]

Antioxidant and Antiozonant Mechanism

IPPD functions as a potent antioxidant and antiozonant by scavenging free radicals and reacting with ozone.[2][5] Its effectiveness stems from its low ionization energy, which allows it to react with ozone more rapidly than the rubber polymer itself.[2][5] This reaction converts IPPD into a stable aminoxyl radical, while ozone is converted to a hydroperoxyl radical, both of which can be further scavenged, thereby terminating the degradation chain reaction.[5] This process protects rubber products from cracking, splitting, and aging.[1][2]

Industrial Applications

The primary application of IPPD is as a stabilizer in the rubber industry. It is widely used in the manufacturing of:

-

Tires: Including pneumatic and solid tires for airplanes, cars, and bicycles.[3][7]

-

Mechanical Rubber Goods: Such as belts, hoses, cables, and automotive mounts.[3][10]

-

Plastics: It serves as a stabilizer in plastics like polypropylene and polyethylene to maintain color and physical properties.[2]

-

Other Products: IPPD is also used in the production of toys, packaging materials, and as a fuel additive.[2][10]

Toxicology and Human Health

IPPD presents a moderate acute oral toxicity but very low dermal toxicity.[4] The most significant human health concern is its potent activity as a skin sensitizer, which can lead to allergic contact dermatitis.[4][5][9] This has been documented in occupational settings and from contact with consumer products containing IPPD.[4]

Table 2: Toxicological Data for IPPD

| Endpoint | Species | Value | Reference(s) |

| Acute Oral Toxicity (LD50) | Rat | ~800 mg/kg | [4] |

| Acute Dermal Toxicity | Rabbit | Very low toxicity | [4] |

| Skin Irritation | Human, Animal | Not considered a skin irritant | [4] |

| Eye Irritation | Animal | Not considered an eye irritant | [4] |

| Skin Sensitization | Human, Animal | Potent sensitizer | [4][5] |

| Aquatic Toxicity (LC50, 96h) | Fish (various) | 0.34 - 0.43 mg/L | [4] |

Mechanism of Skin Sensitization

Skin sensitization is a T-cell-mediated allergic response.[11] It occurs in two phases: induction and elicitation.[12] For a chemical like IPPD to induce sensitization, the low-molecular-weight compound (a hapten) must penetrate the skin and covalently bind to endogenous skin proteins.[11] This hapten-protein complex is then recognized and processed by dendritic cells (antigen-presenting cells), which migrate to the lymph nodes and present the antigen to naive T-cells, leading to their proliferation and the formation of memory T-cells.[13] Subsequent exposure to the same chemical triggers the elicitation phase, resulting in an inflammatory response known as allergic contact dermatitis.[12] The oxidation of p-phenylenediamines is a key step in forming the reactive species that bind to proteins and initiate this immune cascade.[14][15]

Caption: Induction phase of IPPD-mediated skin sensitization.

Environmental Fate and Ecotoxicology

IPPD enters the environment primarily through the leaching from rubber products, especially tire wear particles.[5] It has a high log Kow, suggesting it will partition to sediment and soil.[4] Photolysis is a significant degradation pathway in aqueous environments, where IPPD can be transformed by hydroxyl radicals and singlet oxygen.[16] A major concern is the transformation of p-phenylenediamine antioxidants into their quinone derivatives, such as the highly toxic 6PPD-quinone, which has been shown to cause acute mortality in fish.[17][18] IPPD itself is classified as very toxic to aquatic life.[4][10]

Caption: Environmental fate and transformation of IPPD.

Experimental Protocols

Protocol: Analysis of IPPD in a Sample Matrix (e.g., Water, Rubber)

This protocol provides a general workflow for the quantitative analysis of IPPD using High-Performance Liquid Chromatography (HPLC), a common and robust method for such compounds.[19][20]

1. Sample Preparation & Extraction:

- Water Samples: Perform a liquid-liquid extraction. Acidify the water sample (e.g., to pH 2) and extract with a non-polar solvent like hexane or dichloromethane. Concentrate the organic phase under a gentle stream of nitrogen.

- Rubber Samples: Cryogenically grind the rubber sample to a fine powder. Perform a Soxhlet extraction or an accelerated solvent extraction (ASE) using a suitable solvent (e.g., acetone or a toluene/isopropanol mixture).

- Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., another p-phenylenediamine derivative not expected in the sample) prior to extraction to correct for recovery losses.

2. Chromatographic Conditions (HPLC-UV/MS):

- Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Mass Spectrometry (MS) detector.[20]

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is typically used. For example, start with a mixture of acetonitrile and water (e.g., 50:50) and gradually increase the acetonitrile concentration to 95-100% over 15-20 minutes. The aqueous phase may be buffered (e.g., with ammonium acetate) for MS compatibility.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detection:

- UV: Monitor at the wavelength of maximum absorbance for IPPD (typically around 280-300 nm).

- MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the parent ion [M+H]⁺.

3. Quantification:

- Prepare a calibration curve using certified standards of IPPD at several concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

- Plot the peak area ratio (IPPD/Internal Standard) against the concentration.

- Quantify the IPPD concentration in the extracted samples by interpolating their peak area ratios from the calibration curve.

start [label="Sample Collection\n(Water, Rubber, etc.)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Sample Preparation\n(Grinding, Weighing)"];

spike [label="Spike with\nInternal Standard"];

extract [label="Solvent Extraction\n(LLE or Soxhlet)"];

concentrate [label="Concentrate Extract"];

hplc [label="HPLC-UV/MS Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

quant [label="Data Processing &\nQuantification"];

end [label="Final Concentration\nReported", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep;

prep -> spike;

spike -> extract;

extract -> concentrate;

concentrate -> hplc;

hplc -> quant;

quant -> end;

}

Caption: General workflow for the analysis of IPPD in environmental samples.

Protocol: In Vivo Skin Sensitization Assessment (Local Lymph Node Assay - LLNA)

The LLNA is a validated in vivo method (OECD Test Guideline 429) for identifying potential skin sensitizers. It measures lymphocyte proliferation in the draining lymph nodes as an indicator of a sensitization response.

1. Animals:

- Use female mice of a recommended strain (e.g., CBA/Ca or CBA/J).

2. Test Substance Preparation:

- Prepare at least three concentrations of IPPD in a suitable vehicle (e.g., acetone/olive oil 4:1 v/v). A vehicle control group is also required.

3. Application:

- On Day 1, 2, and 3, apply 25 µL of the test substance preparation or vehicle control to the dorsal surface of each ear of the mice.

4. Proliferation Measurement:

- On Day 6, inject all mice intravenously with a radiolabeled precursor, typically ³H-methyl thymidine.

- Five hours after injection, humanely euthanize the mice and excise the draining auricular lymph nodes from both ears.

5. Sample Processing and Analysis:

- Prepare a single-cell suspension from the pooled lymph nodes for each mouse.

- Precipitate the DNA and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.

6. Data Interpretation:

- Calculate a Stimulation Index (SI) for each dose group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.

- A substance is classified as a sensitizer if the SI is ≥ 3.

Conclusion

This compound is an industrially vital chemical that provides essential protection to rubber and plastic goods. However, its toxicological profile, particularly its potent skin-sensitizing properties and high aquatic toxicity, necessitates careful handling and risk management. For drug development professionals, the mechanism of IPPD-induced skin sensitization serves as a relevant case study in hapten-mediated immunotoxicity. Continued research into its environmental degradation pathways and the toxicity of its transformation products is crucial for a complete understanding of its overall impact on environmental and human health.

References

- 1. Rubber Antioxidant IPPD (4010NA) [hisenchemical.com]

- 2. Antioxidant IPPD: Benefits and Uses [chembroad.com]

- 3. Buy IPPD Antioxidant; Price, Uses, and Analysis - Shanghai Chemex [shanghaichemex.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. N-Isopropyl-N'-phenyl-1,4-phenylenediamine - Wikipedia [en.wikipedia.org]

- 6. This compound | C15H18N2 | CID 7573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IPPD [welltechchem.com]

- 8. kemiachem.com [kemiachem.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. scribd.com [scribd.com]

- 11. Skin irritation and sensitization: mechanisms and new approaches for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Skin sensitization to p-phenylenediamine: the diverging roles of oxidation and N-acetylation for dendritic cell activation and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 20. file.scirp.org [file.scirp.org]

An In-depth Technical Guide to the Thermal Degradation of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely utilized antioxidant and antiozonant, primarily in the rubber industry, to protect materials from degradation due to heat, oxygen, and ozone.[1] Understanding its thermal stability and degradation pathways is crucial for predicting its performance at elevated temperatures, ensuring product quality, and assessing its environmental fate. This technical guide provides a comprehensive overview of the thermal degradation of IPPD, including its degradation characteristics, the analytical techniques used for its study, and detailed experimental protocols.

Thermal Degradation Profile of IPPD

The thermal degradation of IPPD, particularly in the context of its application in rubber compounds, has been investigated using various analytical techniques. When incorporated into a natural rubber matrix, IPPD exhibits a multi-stage degradation process. Differential Thermal Analysis (DTA) reveals endothermic peaks at approximately 405 °C, 550 °C, and 660 °C.[2] Correspondingly, Thermogravimetric Analysis (TGA) of this composite shows a total weight reduction of 81.745%, indicating significant decomposition and volatilization of the material at these elevated temperatures.[2]

While data on the thermal degradation of pure IPPD is limited, studies on related poly(p-phenylenediamine) derivatives show that they generally begin to decompose at temperatures above 400 °C.[3][4] This suggests that the initial degradation temperature of pure IPPD is likely to be in a similar range.

Degradation Pathways and Products

The thermal degradation of IPPD involves the cleavage and rearrangement of its chemical structure, leading to the formation of various smaller molecules. While a complete pathway for the thermal degradation of pure IPPD is not extensively documented in the literature, insights can be gained from studies on its thermo-oxidative degradation and its behavior in different environments.

Under thermo-oxidative conditions, p-phenylenediamine antioxidants are known to form intermediates such as hydroxylamine and N-formyl derivatives.[5] Furthermore, studies on the aquatic thermal degradation of IPPD have identified N-phenyl-p-benzoquinone monoamine (BQMI) as a significant degradation product.[6] It is plausible that similar quinone-like structures and other fragments are formed during the thermal degradation of pure IPPD. Mass spectrometry studies of related p-phenylenediamine quinone derivatives can provide valuable information for the identification of these thermal fragments.

A proposed logical workflow for investigating the thermal degradation of IPPD is outlined in the following diagram:

Caption: Workflow for IPPD Thermal Degradation Analysis.

Quantitative Data Summary

The following table summarizes the available quantitative data on the thermal degradation of IPPD, primarily from studies conducted on IPPD within a natural rubber matrix.

| Parameter | Value | Analytical Method | Matrix | Reference |

| Endothermic Peak 1 | 405 °C | DTA | Natural Rubber | [2] |

| Endothermic Peak 2 | 550 °C | DTA | Natural Rubber | [2] |

| Endothermic Peak 3 | 660 °C | DTA | Natural Rubber | [2] |

| Total Weight Reduction | 81.745% | TGA | Natural Rubber | [2] |

| Initial Decomposition | > 400 °C | TGA | Poly(p-phenylenediamine) | [3][4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of IPPD's thermal degradation. The following sections outline protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of IPPD.

Instrumentation: A standard thermogravimetric analyzer.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of pure IPPD powder into an alumina or platinum crucible.

-

Instrument Setup:

-

Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of weight loss at different stages.

Caption: TGA Protocol for IPPD Analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any other thermal transitions of IPPD.

Instrumentation: A standard differential scanning calorimeter.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of pure IPPD powder into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected melting and decomposition point (e.g., 450 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Determine the melting point (peak of the endotherm), enthalpy of fusion (area under the melting peak), and any other exothermic or endothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of IPPD's thermal degradation.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of pure IPPD into a pyrolysis sample cup.

-

Instrument Setup:

-

Pyrolysis Temperature: A single-shot pyrolysis at a temperature sufficient to induce degradation (e.g., 600 °C) or a multi-step thermal desorption and pyrolysis program.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

GC Oven Program: A temperature program designed to separate a wide range of volatile compounds (e.g., initial temperature of 50 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-550.

-

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify IPPD and its non-volatile degradation products.

Instrumentation: A standard HPLC system with a UV or diode-array detector (DAD).

Protocol:

-

Sample Preparation: Prepare a stock solution of pure IPPD in a suitable solvent (e.g., acetonitrile). For degradation studies, heat the solution or a solid sample and then dissolve the residue in the mobile phase.

-

Instrument Setup:

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acid modifier such as phosphoric acid or formic acid to improve peak shape.[7] For example, a starting mobile phase could be 50:50 acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where IPPD and its expected degradation products absorb (e.g., 254 nm or 280 nm).

-

-

Data Acquisition: Record the chromatogram.

-

Data Analysis: Identify and quantify the peaks corresponding to IPPD and its degradation products by comparing their retention times and UV spectra with those of known standards.

Signaling Pathways and Logical Relationships

The thermal degradation of IPPD likely proceeds through a free-radical mechanism, especially under thermo-oxidative conditions. The initial step is likely the homolytic cleavage of the weakest bonds in the molecule, which are the N-H and C-N bonds. This would generate various radical species that can then undergo further reactions such as hydrogen abstraction, recombination, and fragmentation. The following diagram illustrates a simplified, hypothetical signaling pathway for the initial stages of IPPD thermal degradation.

Caption: Hypothetical Degradation Pathway of IPPD.

Conclusion

The thermal degradation of this compound is a complex process that is critical to its function as an antioxidant. While comprehensive data on the degradation of pure IPPD is still emerging, analysis of its behavior in polymer matrices and related compounds provides valuable insights. The application of advanced analytical techniques such as TGA, DSC, Py-GC-MS, and HPLC, guided by detailed experimental protocols, is essential for a thorough understanding of its thermal stability, degradation products, and underlying reaction mechanisms. Further research focusing on the thermal analysis of pure IPPD will be instrumental in refining our knowledge and enhancing its application in various industries.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (IPPD) [lgcstandards.com]

- 6. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Isopropyl-N’-phenyl-p-phenylenediamine | SIELC Technologies [sielc.com]

The Dual Nature of IPPD: An In-Depth Technical Guide on its Role as a Free Radical Scavenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a synthetic organic compound renowned for its potent antioxidant and antiozonant properties, primarily within the rubber industry. Beyond its industrial applications, the fundamental chemistry of IPPD as a free radical scavenger presents a compelling area of study for researchers in the biomedical and pharmaceutical fields. This technical guide delves into the core mechanisms of IPPD's antioxidant action, provides detailed experimental protocols for its evaluation, and explores its potential interactions with biological signaling pathways. While direct quantitative data on IPPD's antioxidant capacity in biological systems is limited in publicly available literature, this paper synthesizes existing knowledge on IPPD and structurally related p-phenylenediamine derivatives to provide a comprehensive resource for scientists investigating novel antioxidant compounds.

Introduction to IPPD and its Antioxidant Properties

IPPD, a derivative of p-phenylenediamine, is a dark-colored solid at room temperature.[1][2][3] Its primary commercial use is as an additive in rubber formulations to prevent degradation from exposure to ozone and oxygen.[1][4] The very properties that make IPPD an effective industrial antioxidant—its ability to readily donate a hydrogen atom to neutralize reactive species—are what make it a subject of interest for its potential as a free radical scavenger in biological contexts.[1][5]

Free radicals, highly reactive molecules with unpaired electrons, are generated as byproducts of normal metabolic processes and through exposure to environmental stressors.[6] An overabundance of these radicals leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.

Mechanism of Free Radical Scavenging by IPPD

The antioxidant activity of IPPD and other p-phenylenediamine derivatives stems from their low ionization potential, which allows them to react with free radicals and other oxidizing agents more readily than many biological molecules.[1] The core mechanism involves the donation of a hydrogen atom from one of the amine groups to a free radical, thus neutralizing the radical and preventing it from causing cellular damage.

This reaction transforms the IPPD molecule into a resonance-stabilized aminyl radical.[7] This radical is significantly less reactive than the initial free radical it neutralized. The stability of the resulting IPPD radical is a key feature of its antioxidant efficacy, as it prevents the propagation of radical chain reactions. The IPPD radical can be further oxidized, ultimately leading to the formation of a quinone derivative.[1]

dot

Figure 1: Mechanism of IPPD as a free radical scavenger.

Quantitative Analysis of Antioxidant Activity

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| 4-Aminodiphenylamine derivative (Compound 1) | DPPH | - (87% inhibition) | - | - |

| Aminodi(hetero)arylamine (ortho-amino, para-methoxy) | RSA | 63 µM | Trolox | - |